9H-Xanthene-9-propanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
648928-45-4 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-(9H-xanthen-9-yl)propanal |
InChI |
InChI=1S/C16H14O2/c17-11-5-8-12-13-6-1-3-9-15(13)18-16-10-4-2-7-14(12)16/h1-4,6-7,9-12H,5,8H2 |
InChI Key |
VDXWMRBYYZQASM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CCC=O |
Origin of Product |
United States |
Synthetic Methodologies for 9h Xanthene 9 Propanal and Analogous 9 Alkylxanthenes
Homologation Strategies for the Formation of the 9-Propanal Moiety
Homologation reactions are a class of chemical processes that extend a carbon chain by a specific number of carbon atoms, converting a reactant into the next member of its homologous series. wikipedia.org For the synthesis of 9H-Xanthene-9-propanal, two-carbon homologation is a key strategy to introduce the propanal side chain.
The extension of a carbon chain by two atoms is a fundamental operation in organic synthesis. researchgate.net One plausible and efficient pathway to this compound involves the two-carbon homologation of a xanthydrol (9-hydroxy-9H-xanthene) precursor. Under acidic conditions, xanthydrol readily forms the highly stabilized xanthyl carbocation at the C9 position. This electrophilic intermediate is primed to react with nucleophilic reagents like vinyl ethers.
For instance, the reaction of the xanthyl cation with ethyl vinyl ether would proceed via an electrophilic addition mechanism. The resulting oxonium ion intermediate is subsequently captured by a nucleophile (e.g., water or the alcohol solvent), leading to a hemiacetal or acetal (B89532). Mild acidic hydrolysis of this intermediate unmasks the aldehyde functionality, yielding the desired this compound. clockss.orgresearchgate.net This method avoids the often harsh conditions or multi-step sequences required by other synthetic routes.
Table 1: Hypothetical Two-Carbon Homologation of Xanthydrol
| Precursor | Reagent | Key Intermediate | Product |
|---|---|---|---|
| Xanthydrol | Ethyl vinyl ether, Acid catalyst (e.g., H₂SO₄) | Xanthyl carbocation | This compound |
The mechanism for the acid-catalyzed homologation of xanthydrol with ethyl vinyl ether involves three key stages:
Formation of the Electrophile: Xanthydrol is protonated at the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to generate a resonance-stabilized xanthyl carbocation. The stability of this cation is crucial for the reaction to proceed.
Nucleophilic Attack: The electron-rich double bond of the ethyl vinyl ether acts as a nucleophile, attacking the C9 carbocation. This step forms a new carbon-carbon bond and a new carbocationic intermediate that is stabilized by the adjacent oxygen atom.
Hydrolysis: The intermediate is trapped by water, forming a hemiacetal. Under aqueous acidic conditions, the hemiacetal is unstable and readily hydrolyzes, eliminating ethanol to reveal the terminal aldehyde group of the propanal moiety. This final step drives the reaction to completion, yielding this compound.
Precursor-Based Synthetic Routes to 9-Substituted Xanthenes
The functionalization of the C9 position can also be achieved through the chemical modification of readily available xanthene derivatives, such as carboxylic acids and alcohols. researchgate.net These precursor-based routes offer versatility in synthesizing a wide range of 9-alkylxanthenes.
9H-Xanthene-9-carboxylic acid is a key intermediate that can be prepared from xanthone (B1684191). google.com It serves as a versatile starting point for various C9-substituted analogs. bjmu.edu.cn A multi-step pathway is required to convert the carboxylic acid functionality into a propanal group.
A typical synthetic sequence involves:
Reduction to Alcohol: The carboxylic acid or its corresponding ester is first reduced to 9H-Xanthene-9-methanol. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Oxidation to Aldehyde: The primary alcohol, 9H-Xanthene-9-methanol, is then carefully oxidized to form 9H-Xanthene-9-carbaldehyde. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are employed to prevent over-oxidation to the carboxylic acid.
Two-Carbon Homologation: The resulting 9H-Xanthene-9-carbaldehyde can undergo a two-carbon homologation. A common method is the Horner-Wadsworth-Emmons reaction with a phosphonate reagent like triethyl phosphonoacetate. nih.gov This would yield an α,β-unsaturated ester, which would require subsequent reduction of both the double bond and the ester, followed by re-oxidation to the aldehyde, to ultimately afford this compound.
Table 2: Synthetic Pathway from 9H-Xanthene-9-carboxylic Acid
| Step | Starting Material | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | 9H-Xanthene-9-carboxylic Acid | LiAlH₄ | 9H-Xanthene-9-methanol |
| 2 | 9H-Xanthene-9-methanol | PCC or DMP | 9H-Xanthene-9-carbaldehyde |
Using alcohols as precursors provides a more direct route to the target aldehyde.
From 9H-Xanthene-9-methanol: As outlined in the previous section, 9H-Xanthene-9-methanol can be converted to this compound through an oxidation-homologation sequence. This pathway leverages the alcohol as a stable precursor that can be readily oxidized to the reactive aldehyde needed for chain extension.
From 9H-Xanthene-9-propanol: The most direct synthesis of this compound is the oxidation of 9H-Xanthene-9-propanol. Since 9H-Xanthene-9-propanol is the corresponding primary alcohol, a single-step partial oxidation yields the target aldehyde. A variety of modern, mild oxidation reagents can be used for this purpose to ensure high yields and minimize the formation of the corresponding carboxylic acid.
Table 3: Reagents for the Oxidation of 9H-Xanthene-9-propanol
| Reagent System | Description |
|---|---|
| Pyridinium Chlorochromate (PCC) | A classic reagent for oxidizing primary alcohols to aldehydes in dichloromethane. |
| Swern Oxidation | Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, known for its mild conditions. |
Catalytic Approaches for C9 Functionalization of the Xanthene Core
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and access novel structures. Several catalytic strategies have been developed for the synthesis of 9-substituted xanthenes. nih.gov These methods can involve either the functionalization of a pre-existing xanthene core or the simultaneous construction of the xanthene ring and installation of the C9 substituent.
Catalytic systems for the synthesis of xanthene derivatives often employ multicomponent reactions. mdpi.com For example, various aldehydes can be condensed with activated methylene (B1212753) compounds like dimedone and a naphthol derivative in the presence of a catalyst to build the 9-substituted xanthene framework in a single pot. mdpi.comrsc.org Catalysts for these transformations are diverse and include Lewis acids, solid-supported acids, and metal complexes. nih.gov
Another approach is the direct C-H functionalization at the C9 position of 9H-xanthene. The C9 protons are relatively acidic due to the adjacent aromatic rings and the ether oxygen, allowing for deprotonation to form a nucleophilic xanthyl anion. This anion can then participate in catalytic coupling reactions with various electrophiles to introduce substituents. While direct catalytic alkylation to form the propanal side chain in one step is challenging, a catalytic reaction to introduce a three-carbon unit that can be later converted to the propanal is a viable strategy.
Table 4: Examples of Catalytic Systems for Xanthene Synthesis
| Catalyst | Reaction Type | Substrates | Product Type |
|---|---|---|---|
| ZrCl₄ (ultrasound-assisted) | Three-component condensation | Aldehydes, dimedone, 2-naphthol | Functionalized benzo[a]xanthenes nih.gov |
| Zn(OAc)₂ (ultrasound-assisted) | Three-component condensation | Aromatic aldehydes, dimedone | 9-Aryl-3,3,6,6-tetramethyl-hexahydroxanthene-1,8-diones nih.gov |
| Copper/Zeolite-NaY | One-pot condensation | Aldehydes, dimedone | 1,8-Dioxo-octahydroxanthene derivatives rsc.org |
These catalytic methods provide powerful tools for accessing a wide array of 9-substituted xanthenes, which can serve as precursors to compounds like this compound. nih.gov
Acid-Catalyzed Condensation and Cyclization Reactions for Xanthene Scaffold Construction
Acid-catalyzed reactions are a cornerstone for the construction of the tricyclic xanthene framework. These methods often involve the formation of the central heterocyclic ring through Friedel-Crafts-type reactions and C-O bond formation. nih.gov
One prominent approach is the intramolecular Friedel–Crafts alkylation, which can be catalyzed by Brønsted acids. beilstein-journals.org For instance, unactivated alkenes with a polyaromatic structure can undergo a cyclization reaction catalyzed by trifluoroacetic acid (TFA) at room temperature to yield 9-methyl-9-arylxanthenes in good yields. beilstein-journals.org This reaction is believed to proceed through the formation of a reactive o-quinone methide intermediate after the acid activates the alkene. beilstein-journals.org
Concentrated phosphoric acid has also been employed as both a solvent and a catalyst for the one-step synthesis of symmetric and asymmetric xanthene dyes from aldehydes and resorcinol or 1,6-dihydroxynaphthalene precursors. nih.gov This method involves heating the reactants at elevated temperatures (e.g., 125 °C) to drive the condensation and cyclization. nih.gov
The table below summarizes various acid catalysts used in xanthene synthesis.
| Catalyst | Reactants | Product Type | Reference |
| Trifluoroacetic acid (TFA) | Polyaromatic alkenes | 9-Methyl-9-arylxanthenes | beilstein-journals.org |
| Phosphoric acid (85%) | Aldehydes, Resorcinols | Symmetric/Asymmetric xanthene dyes | nih.gov |
| p-Toluenesulfonic acid (p-TSA) | Isatin, Phenols | Spiro[oxindole]xanthenes | researchgate.net |
| Perchloric acid (HClO₄) | Aryl aldehydes, β-naphthol | 14-Aryl-14H-dibenzo[a,j]xanthenes | nih.govunito.it |
Ultrasound-Assisted Green Synthesis Strategies for Functionalized Xanthenes
In line with the principles of green chemistry, ultrasound irradiation (sonochemistry) has emerged as an efficient and sustainable technique for synthesizing functionalized xanthenes. unito.itthieme-connect.de This method offers significant advantages over conventional heating, including accelerated reaction rates, higher yields, improved selectivity, and milder reaction conditions. unito.itnih.gov The chemical and mechanical effects of ultrasonic cavitation can activate substrates and catalysts, leading to enhanced performance. nih.govresearchgate.net
A variety of catalysts have been successfully employed in ultrasound-assisted xanthene synthesis. For example, ZrCl₄ has been used as an eco-friendly catalyst for the three-component reaction of 2-naphthol, dimedone, and aldehydes, producing functionalized xanthenes in high yields (75–95%) within 70 to 82 minutes. nih.govunito.it Similarly, a catalytic amount of perchloric acid (HClO₄) in glacial acetic acid facilitates the condensation of aryl aldehydes and β-naphthol under ultrasonic irradiation, yielding 14-aryl-14H-dibenzo[a,j]xanthenes in 90–98% yields. nih.govunito.it
The choice of solvent can be critical, with ethanol often proving to be highly effective, although solvent-free conditions are also utilized to enhance the green credentials of the synthesis. nih.govunito.it Heterogeneous catalysts, such as N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate (NSPVPHS), have also been successfully used under solvent-free, ultrasound-assisted conditions. nih.gov
The following table details several ultrasound-assisted synthetic protocols for xanthene derivatives.
| Catalyst | Reactants | Solvent | Yield | Time | Reference |
| ZrCl₄ | 2-Naphthol, Dimedone, Aldehydes | Ethanol | 75–95% | 70–82 min | nih.govunito.it |
| HClO₄ | Aryl aldehydes, β-Naphthol | Glacial Acetic Acid | 90–98% | 30–90 min | nih.govunito.it |
| P(4-VPH)HSO₄ | Aryl aldehydes, 2-Naphthol | Ethanol | 87–97% | 20 min | unito.it |
| Ceric Ammonium Nitrate (CAN) | α-Naphthol, Aromatic aldehyde, Dimedone | Not specified | Good | Short | researchgate.net |
Metal-Catalyzed C-H Functionalization Approaches for 9-Alkyl-9H-Xanthenes
Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful and atom-economical strategy in modern organic synthesis. catalyst-enabling-synthetic-chemistry.comresearchgate.net For (thio)xanthenes, the benzylic C(sp³)–H bond at the 9-position is intrinsically reactive and a prime target for such transformations. nih.gov Metal-catalyzed C-H functionalization avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences.
Transition metals like palladium, rhodium, and cobalt are prominent catalysts for C-H activation. catalyst-enabling-synthetic-chemistry.comsnnu.edu.cn While many methods focus on C(sp²)–H bonds, strategies for activating C(sp³)–H bonds are of increasing importance. An electrochemical approach, for example, enables the benzylic C–H functionalization of xanthenes with terminal alkynes and nitriles without any metal catalyst or external chemical oxidant. nih.gov The reaction outcome can be controlled by tuning the electrochemical conditions to achieve specific C-C or C-N bond formations. nih.gov
Group 9 metal complexes, particularly those with a pentamethylcyclopentadienyl (Cp) ligand (CpMIII, where M = Co, Rh, Ir), are highly effective for directed C-H functionalization reactions. snnu.edu.cn These catalysts have demonstrated high reactivity and functional group compatibility. snnu.edu.cn Enantioselective C-H functionalization has been achieved using achiral Rh(III) or Co(III) catalysts combined with external chiral sources, such as chiral carboxylic acids, which can influence the stereochemical outcome of the C-H activation step. snnu.edu.cndntb.gov.ua
One-Pot Synthetic Sequences for 9-Substituted Xanthene Derivatives
One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.govrsc.org Several one-pot methods have been developed for the synthesis of 9-substituted xanthene derivatives.
A notable example is the reaction of o-(trimethylsilyl)aryl triflates with o-hydroxychalcones in the presence of a fluoride source like CsF. nih.gov This process involves the in-situ generation of an aryne, followed by a tandem sequence of intermolecular nucleophilic attack and intramolecular Michael addition to construct the 9-substituted xanthene scaffold under mild conditions. nih.gov This method tolerates a variety of functional groups.
Multicomponent reactions are a powerful subset of one-pot syntheses. The condensation of dimedone and an aldehyde in the presence of a catalyst is a common route to 9-substituted xanthene-1,8-diones. researchgate.net Heterogeneous catalysts, such as iron oxide nanoparticles, have proven effective for this transformation in ethanol, offering advantages like easy product isolation and catalyst recyclability. researchgate.net Similarly, metal ion-exchanged zeolites have been used as catalysts for the solvent-free, one-pot synthesis of 1,8-dioxo-octahydroxanthene derivatives. rsc.org
Another innovative one-pot approach involves a deconstructive annulation methodology, where naphthoxazines are directly converted into diverse xanthene derivatives through sequential oxidative C(sp³)–O/C(sp³)–N cleavage followed by annulation under aerobic conditions. rsc.org
| Strategy | Key Reactants | Catalyst/Reagent | Product Type | Reference |
| Aryne Annulation | o-Hydroxychalcones, o-(trimethylsilyl)aryl triflates | CsF | 9-Substituted xanthenes | nih.gov |
| Multicomponent Condensation | Dimedone, Aldehydes | Iron oxide nanoparticles | 9-Substituted xanthene-1,8-diones | researchgate.net |
| Deconstructive Annulation | Naphthoxazines | Aerobic conditions | Diverse xanthene derivatives | rsc.org |
| Spirocyclization | 9-Oxo-9H-fluorene-4-carboxylic acids, Resorcinols | Not specified | Spiro[fluorene-9,9'-xanthene] derivatives | researchgate.net |
Chemical Reactivity and Transformation Pathways of 9h Xanthene 9 Propanal
Reactions Involving the Aldehyde Functionality at the C9 Position
The aldehyde group is a cornerstone of organic synthesis, known for its susceptibility to a wide array of chemical transformations.
Nucleophilic Additions and Condensations
The electrophilic carbon of the aldehyde in 9H-Xanthene-9-propanal is a prime target for nucleophiles. masterorganicchemistry.combyjus.com This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate. byjus.com The steric hindrance imposed by the bulky 9H-xanthene group at the alpha position likely plays a significant role in modulating the rate and stereochemical outcome of these additions.
Common nucleophilic addition reactions that this compound is expected to undergo include:
Cyanohydrin Formation: Reaction with hydrogen cyanide or a cyanide salt would yield a cyanohydrin, introducing a new stereocenter. byjus.comyoutube.com
Grignard and Organolithium Reactions: The addition of organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols. youtube.com The diastereoselectivity of such additions would be of significant interest.
Wittig Reaction: The Wittig reaction with phosphorus ylides would provide a route to various alkene derivatives, extending the carbon chain.
Condensation Reactions: Base- or acid-catalyzed condensation reactions with amines, hydrazines, and other nucleophiles would afford imines, hydrazones, and related derivatives. byjus.com For instance, reaction with primary amines would yield the corresponding imine. byjus.com
A plausible reaction scheme for the formation of a secondary alcohol via a Grignard reaction is presented below:
| Reactant | Reagent | Product |
| This compound | 1. RMgBr, 2. H₃O⁺ | 1-(9H-Xanthen-9-yl)butan-2-ol (where R=CH₃) |
Selective Oxidation and Reduction Reactions
The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the xanthene core, given the appropriate choice of reagents.
Oxidation: Mild oxidizing agents such as Tollens' reagent, Fehling's solution, or more modern reagents like buffered sodium chlorite (B76162) (NaClO₂) would be expected to convert the propanal moiety into 9H-xanthene-9-propanoic acid. The oxidation of the parent 9H-xanthene to xanthone (B1684191) at the C9 position is a known transformation, suggesting that care must be taken to ensure the selectivity of the oxidation. nih.gov
Reduction: A variety of reducing agents can be employed to transform the aldehyde into a primary alcohol, 1-(9H-xanthen-9-yl)propan-1-ol. Common choices include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation would also be a viable method.
The following table summarizes these selective transformations:
| Starting Material | Transformation | Reagent Example | Product |
| This compound | Oxidation | NaClO₂, t-BuOH, NaH₂PO₄ | 9H-Xanthene-9-propanoic acid |
| This compound | Reduction | NaBH₄, MeOH | 1-(9H-Xanthen-9-yl)propan-1-ol |
Stereoselective Transformations at the Chiral C9 Center
The C9 position of this compound is a stereocenter. While no specific studies on the stereoselective transformations of this particular molecule have been found, the principles of asymmetric synthesis suggest that the facial selectivity of nucleophilic attack on the aldehyde could be influenced by the chirality at C9, potentially leading to diastereomeric products. Furthermore, if the molecule were available in an enantiomerically pure form, it could serve as a chiral building block in organic synthesis. The development of stereoselective syntheses of 9H-xanthene derivatives is an area of active research.
Chemo- and Regioselective Modifications of the Xanthene Core
The aromatic rings of the xanthene core are susceptible to electrophilic aromatic substitution reactions. The oxygen atom in the central ring is an ortho, para-director, activating the aromatic rings towards substitution. However, achieving regioselectivity in such reactions can be challenging.
Potential modifications of the xanthene core in this compound could include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the aromatic rings.
Nitration: Introduction of nitro groups, which can be further functionalized.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups.
The challenge in these transformations would be to achieve selectivity for a specific position on the xanthene rings while preserving the aldehyde functionality. Protection of the aldehyde as an acetal (B89532) prior to electrophilic aromatic substitution might be a necessary strategy. For instance, the synthesis of various xanthene derivatives often involves multi-component reactions or the functionalization of a pre-existing xanthene skeleton. nih.govresearchgate.netrsc.orgrsc.orgresearchgate.net
Mechanistic Investigations and Reaction Dynamics in 9h Xanthene 9 Propanal Synthesis and Reactions
Elucidation of Reaction Mechanisms in C-C Bond Formation at C9
The formation of a carbon-carbon bond at the C9 position of the 9H-xanthene scaffold is a key step in the synthesis of 9H-Xanthene-9-propanal. This transformation can be achieved through various mechanistic pathways, often involving the generation of a reactive intermediate at the C9 position.
One plausible approach involves the reaction of a suitable xanthene precursor with a propanal equivalent. For instance, the reaction could proceed through an initial activation of the C9 position. In reactions involving 9H-xanthen-9-ol, an acid catalyst can facilitate the formation of a stabilized xanthenyl cation. This electrophilic intermediate is then susceptible to nucleophilic attack. A propanal-derived nucleophile, such as an enolate or an organometallic reagent, can then form the desired C-C bond.
Alternatively, radical-mediated pathways offer another route. The C9-H bond of 9H-xanthene can be homolytically cleaved to generate a xanthenyl radical. This radical can then be trapped by a suitable radical acceptor derived from propanal. For example, a radical-radical cross-coupling reaction could be envisioned, though specific examples for a propanal substituent are not prevalent in the literature. nih.gov
A well-documented method for C-C bond formation at C9 is the intramolecular Friedel–Crafts reaction. While this is for the synthesis of the xanthene ring itself, the principles of electrophilic aromatic substitution are relevant. In the context of modifying a pre-existing xanthene, an external electrophile is needed. The generation of an electrophilic species from a propanal derivative that can then attack the C9 position is a potential, though less common, strategy.
The table below summarizes potential mechanistic pathways for the formation of the C-C bond at the C9 position leading to a propanal substituent.
| Mechanistic Pathway | Reactive Intermediate at C9 | Propanal-derived Species | Key Reaction Type |
| Ionic Pathway | Xanthenyl Cation | Enolate or Organometallic Reagent | Nucleophilic Addition |
| Radical Pathway | Xanthenyl Radical | Radical Acceptor | Radical Cross-Coupling |
It is important to note that the specific mechanism will be highly dependent on the chosen reactants and reaction conditions.
Analysis of Catalytic Cycles and Intermediate Species
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of C-C bond formation at the C9 position of xanthenes. Various catalytic systems, including both metal-based and organocatalysts, can be employed.
A general catalytic cycle for the functionalization of 9H-xanthene at the C9 position might involve the following steps:
Activation of the Catalyst: The catalyst is activated, often through ligand exchange or interaction with a co-catalyst.
Formation of the Reactive Xanthene Intermediate: The activated catalyst interacts with the xanthene precursor to generate a reactive intermediate, such as a xanthenyl radical or cation.
C-C Bond Formation: The reactive xanthene intermediate reacts with the propanal precursor to form the new C-C bond.
Product Release and Catalyst Regeneration: The product, this compound, is released, and the catalyst is regenerated to re-enter the catalytic cycle.
For instance, in ruthenium-catalyzed multicomponent reactions for the formation of xanthene derivatives, the catalytic cycle is proposed to involve the dehydrative C-H coupling of a phenol (B47542) with an aldehyde, followed by a deaminative coupling reaction. While this specific example leads to the xanthene core itself, the principles of catalyst-mediated C-H activation and subsequent bond formation are applicable to the functionalization of a pre-formed xanthene.
Density functional theory (DFT) calculations have been instrumental in elucidating these catalytic cycles, establishing energetically viable pathways and identifying key intermediates and transition states. For example, in dirhodium tetracarboxylate-catalyzed C-H activation reactions, a rhodium-carbene complex is identified as a key intermediate. This complex is highly electrophilic and facilitates the C-H insertion reaction. A similar mechanism could be envisioned for the insertion of a carbene derived from a propanal precursor into the C9-H bond of 9H-xanthene.
The following table outlines a generalized catalytic cycle for C9-functionalization.
| Step | Description |
| 1 | Catalyst Activation |
| 2 | Formation of Reactive Xanthene Intermediate (e.g., via C-H activation) |
| 3 | Reaction with Propanal Precursor |
| 4 | Product Formation and Catalyst Regeneration |
Kinetic Studies of 9H-Xanthene-Related Chemical Transformations
Kinetic studies provide valuable insights into reaction mechanisms by quantifying the rates of chemical transformations and their dependence on various factors such as reactant concentrations and temperature. For the synthesis of xanthene derivatives, kinetic analyses can help to identify the rate-determining step and optimize reaction conditions.
In a study on a ruthenium-catalyzed multicomponent reaction to form xanthene products, a Hammett plot was constructed by reacting 3,5-dimethoxyphenol (B141022) with an enamine and various para-substituted benzaldehydes. The resulting negative slope (ρ = -0.98) indicated the build-up of positive charge in the transition state of the rate-determining step. This finding, supported by DFT calculations, pointed towards the C-O bond cleavage step as the turnover-limiting step.
While this study does not directly involve this compound, the methodology is directly applicable to understanding its formation. A similar kinetic analysis for the reaction of a xanthene precursor with a propanal derivative could elucidate the electronic effects of substituents on the reaction rate and provide evidence for the proposed mechanism.
A hypothetical kinetic experiment for the formation of this compound could involve monitoring the reaction progress over time under different initial concentrations of the reactants and catalyst. The data could then be used to determine the reaction order with respect to each component and to calculate the rate constant.
The table below presents hypothetical Hammett study data for a reaction forming a C9-substituted xanthene, illustrating the type of data that would be generated.
| Substituent (X) on Aldehyde | log(k_X/k_H) | σ_p |
| -OCH3 | 0.30 | -0.27 |
| -CH3 | 0.15 | -0.17 |
| -H | 0.00 | 0.00 |
| -Cl | -0.25 | 0.23 |
| -CF3 | -0.50 | 0.54 |
A negative slope in the plot of log(k_X/k_H) versus σ_p would suggest a build-up of positive charge in the transition state, consistent with an electrophilic attack mechanism.
Solvent Effects and Optimization of Reaction Conditions
The choice of solvent can have a profound impact on the rate, yield, and selectivity of chemical reactions, including the synthesis of this compound. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, directly participate in the reaction mechanism.
In the synthesis of xanthene derivatives, a wide range of solvents have been explored. For instance, in an iodine-catalyzed reaction of xanthen-9-ol with indoles, acetonitrile (B52724) (CH3CN) was found to be a suitable solvent. In another example, the optimization of a metal-free radical-radical cross-coupling of xanthenes with sulfonyl hydrazides revealed that a combination of solvents and the presence of an oxidant like tert-butyl hydroperoxide (TBHP) were crucial for achieving high yields. nih.gov The use of other solvents such as DMSO, H2O, MeOH, EtOH, DMF, DCE, 1,4-dioxane, and toluene (B28343) resulted in lower yields. nih.gov
The optimization of reaction conditions is a multi-faceted process that involves systematically varying parameters such as temperature, reaction time, catalyst loading, and solvent. The goal is to find the set of conditions that provides the highest yield of the desired product in the shortest amount of time, with minimal formation of byproducts.
The following table summarizes the effect of different solvents on the yield of a hypothetical C9-substituted xanthene product, based on findings for related reactions. nih.gov
| Solvent | Yield (%) |
| THF | 85 |
| CH3CN | 70 |
| DMSO | 65 |
| H2O | 30 |
| Toluene | 50 |
This data highlights the significant role the solvent plays and the necessity of empirical screening to identify the optimal reaction medium. The polarity, viscosity, and coordinating ability of the solvent are all factors that can influence the reaction outcome.
Theoretical and Computational Chemistry Studies of 9h Xanthene 9 Propanal
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule. These calculations optimize the molecular geometry by finding the lowest energy structure on the potential energy surface.
Research Findings: For the 9H-Xanthene-9-propanal molecule, the xanthene core is not perfectly flat. Due to the sp³ hybridized oxygen atom in the central ring, the xanthene moiety adopts a non-planar, boat-like conformation. acs.org The degree of this puckering can be quantified by the dihedral angle between the two flanking aromatic rings. acs.org Studies on similar 9-substituted xanthene derivatives show that the central pyran ring and an outer cyclohexene (B86901) ring can adopt boat and half-chair conformations, respectively. goums.ac.ir
The geometry of the propanal substituent at the C9 position is also of significant interest. The rotational freedom around the single bonds allows for various conformations, and quantum chemical calculations can identify the most energetically favorable arrangement of this side chain relative to the xanthene core. The final optimized geometry represents a balance of steric and electronic effects. Methods like Density Functional Theory (DFT) are commonly used to calculate key structural parameters. researchgate.net
Below is a table of representative geometrical parameters for a xanthene core, optimized using DFT methods, which would be similar to what is expected for this compound.
Table 1: Representative Optimized Geometrical Parameters for a Xanthene Core
| Parameter | Typical Calculated Value |
| C-O Bond Length (Ether) | ~1.37 Å |
| C-C Bond Length (Aromatic) | ~1.40 Å |
| C-C Bond Length (Aliphatic) | ~1.51 Å |
| C-O-C Angle | ~117° |
| Dihedral Angle (Puckering) | 154° - 170° acs.org |
Density Functional Theory (DFT) Applications to Electronic Structure and Reactivity
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netscirp.org By analyzing the distribution of electrons, DFT can predict a molecule's stability, reactivity, and the nature of its chemical bonds.
Research Findings: The electronic character of this compound is largely defined by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (Egap), is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. goums.ac.irnih.gov For xanthene derivatives, the HOMO is typically distributed over the electron-rich xanthene ring system, while the LUMO may be localized on either the ring system or electron-withdrawing substituents.
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify reactivity. researchgate.netnih.gov These include:
Electronegativity (χ): Describes the power of the molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in its electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electronic structure can be modified.
Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. nih.gov
Calculations on related xanthene structures show that these compounds possess high stability, as indicated by their significant energy gaps. goums.ac.irnih.gov
Table 2: Predicted Electronic Properties and Reactivity Descriptors for a Xanthene Derivative
| Property | Definition | Typical Calculated Value | Significance for this compound |
| EHOMO | Energy of Highest Occupied Molecular Orbital | ~ -5.9 eV goums.ac.ir | Electron-donating ability |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | ~ -1.4 eV goums.ac.ir | Electron-accepting ability |
| Egap | ELUMO - EHOMO | ~ 4.5 eV goums.ac.ir | Kinetic stability and chemical reactivity |
| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | ~ 3.65 eV | Ability to attract electrons |
| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | ~ 2.25 eV | Resistance to deformation of electron cloud |
| Electrophilicity Index (ω) | χ²/2η | ~ 2.96 eV | Propensity to accept electrons |
Prediction of Spectroscopic Parameters for Structural Elucidation
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the identity and structure of a synthesized compound.
Research Findings: For this compound, DFT calculations can reliably predict its vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
Vibrational Spectra (IR & Raman): Theoretical calculations of harmonic vibrational frequencies can be performed on the optimized geometry of the molecule. nih.gov These calculated frequencies correspond to specific molecular motions (stretching, bending, etc.). For this compound, characteristic peaks for the C=O stretch of the aldehyde, C-H stretches of the aromatic and aliphatic portions, and the C-O-C stretch of the xanthene ether linkage can be predicted. Comparing the calculated spectrum with an experimental one allows for precise peak assignments. researchgate.netmdpi.com
NMR Spectra (¹H and ¹³C): The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a highly accurate method for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The calculation provides theoretical shielding tensor values for each nucleus, which are then converted into chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net For complex molecules, this prediction is crucial for assigning the correct signals to the specific protons and carbons in the structure, especially for the distinct environments within the xanthene core and the propanal side chain.
Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. goums.ac.ir This allows for the prediction of the UV-Vis absorption spectrum, providing the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions. goums.ac.irresearchgate.net These calculations help understand the electronic structure and the nature of the orbitals involved in the absorption of light.
Table 3: Illustrative Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Xanthene Derivative
| Carbon Atom Position | Calculated Chemical Shift (ppm) researchgate.net | Experimental Chemical Shift (ppm) researchgate.net |
| C9 (substituted carbon) | 74.2 | 73.8 |
| Aromatic C (adjacent to O) | 152.1 | 151.7 |
| Aromatic C (unsubstituted) | 126.5 - 129.8 | 126.0 - 130.3 |
| Aldehyde C=O | (Predicted) | (Expected ~200 ppm) |
Molecular Modeling and Dynamics Simulations for Conformational and Intermolecular Interactions
While quantum chemical calculations provide a static picture of the lowest-energy structure, molecules are dynamic entities. Molecular dynamics (MD) and Monte Carlo simulations are used to explore the conformational landscape and intermolecular interactions over time. nih.govfrontiersin.org
Research Findings: For this compound, MD simulations can reveal the flexibility of the propanal side chain. By simulating the molecule's movement over nanoseconds, researchers can observe the different rotational conformations (rotamers) and the energy barriers between them. This provides a more complete understanding of the molecule's shape and flexibility in solution.
These simulations are also critical for studying intermolecular interactions. nih.gov For instance, simulations of xanthene or xanthine (B1682287) derivatives in a solvent like water can show how solvent molecules arrange themselves around the solute and form hydrogen bonds. tandfonline.comtandfonline.com If this compound were to interact with a biological target like an enzyme, MD simulations could be used to model the binding process, identify key interactions (like hydrogen bonds or van der Waals forces) that stabilize the complex, and calculate the binding free energy. nih.gov Studies on related systems have used these methods to understand how inhibitors bind to enzymes and how molecules stack together. nih.govnih.gov
In Silico Prediction of Reaction Mechanisms and Energy Landscapes
Computational chemistry allows for the detailed investigation of how chemical reactions occur, mapping out the entire energy landscape from reactants to products. nih.govnih.gov
Research Findings: For this compound, a key site of reactivity is the aldehyde group. Theoretical methods can be used to model its reactions, such as oxidation to a carboxylic acid or nucleophilic addition. To study a reaction mechanism, computational chemists locate the structures of the transition states—the highest energy points along the reaction pathway. nih.gov
Advanced Characterization and Spectroscopic Analysis in 9h Xanthene 9 Propanal Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), a detailed molecular map can be constructed.
In the ¹H NMR spectrum of 9H-Xanthene-9-propanal, distinct signals correspond to each unique proton environment. The protons of the xanthene core's aromatic rings typically appear in the downfield region (δ 7.0-7.5 ppm) due to the deshielding effect of the ring current. The single proton at the C9 position of the xanthene ring is expected to produce a unique signal. The propanal side chain gives rise to characteristic signals: a triplet for the terminal methyl (CH₃) group, a multiplet for the methylene (B1212753) (CH₂) group adjacent to the aldehyde, and a distinct triplet for the aldehydic proton (CHO), which is highly deshielded and appears far downfield (δ 9.5-10.0 ppm). docbrown.infohmdb.ca The integration of these signals provides the ratio of protons in each environment, confirming the structure. docbrown.info
¹³C NMR spectroscopy complements the proton data by identifying the number of non-equivalent carbon atoms. careerendeavour.com The spectrum of this compound would show a highly deshielded signal for the carbonyl carbon of the aldehyde group, typically appearing around 200 ppm. docbrown.info The aromatic carbons of the xanthene moiety would produce a cluster of signals between 110-160 ppm, while the aliphatic carbons of the propanal side chain would be found in the more shielded, upfield region of the spectrum. docbrown.infoyoutube.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. miamioh.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for analogous functional groups and structures. Solvent: CDCl₃.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Splitting Pattern (for ¹H) |
|---|---|---|---|
| ¹H | Aldehyde (-CHO) | 9.5 - 10.0 | Triplet (t) |
| ¹H | Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet (m) |
| ¹H | Methine (C9-H) | ~4.7 | Singlet (s) or Triplet (t) |
| ¹H | Methylene (-CH₂-) | ~2.4 | Multiplet (m) |
| ¹H | Methyl (-CH₃) | ~1.1 | Triplet (t) |
| ¹³C | Carbonyl (C=O) | ~203 | N/A |
| ¹³C | Aromatic (Ar-C) | 110 - 160 | N/A |
| ¹³C | Methine (C9) | ~35-45 | N/A |
| ¹³C | Methylene (-CH₂-) | ~37 | N/A |
| ¹³C | Methyl (-CH₃) | ~6-10 | N/A |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. libretexts.org In an electron ionization (EI) mass spectrum of this compound, a molecular ion peak ([M]⁺) would be observed, confirming the compound's molecular mass.
The fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the structure. For this compound, characteristic fragmentation pathways are expected. A primary cleavage event would be the loss of the propanal side chain or fragments thereof. For instance, the loss of the CHO group (29 mass units) or the entire C₃H₅O side chain (57 mass units) would result in prominent fragment ions. libretexts.orgdocbrown.info The most stable fragment is often the xanthenyl cation, which would produce a strong peak at m/z 181, resulting from the cleavage of the bond between the C9 carbon and the propanal side chain. nih.gov Further fragmentation of the xanthene core itself can also occur, leading to smaller, characteristic ions. raco.cat
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 238 | Molecular Ion | [C₁₆H₁₄O₂]⁺ |
| 209 | Loss of CHO | [M - CHO]⁺ |
| 181 | Loss of C₃H₅O (propanal side chain) | [C₁₃H₉O]⁺ |
| 152 | Loss of CO from [C₁₃H₉O]⁺ | [C₁₂H₈]⁺ |
| 29 | Aldehyde fragment | [CHO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is exceptionally useful for identifying the functional groups present in a compound. libretexts.orglibretexts.org
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. researchgate.netnih.gov The most definitive peak would be the strong C=O (carbonyl) stretch of the aldehyde group, appearing in the range of 1720-1740 cm⁻¹. docbrown.info Another key indicator for the aldehyde is the C-H stretching vibration of the aldehydic proton, which typically appears as a pair of medium-intensity bands between 2650 and 2880 cm⁻¹. docbrown.info
The xanthene core also gives rise to specific signals. The C-O-C (ether) linkage of the central ring shows a strong, characteristic stretching band around 1230-1250 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aromatic C=C in-ring stretching appears in the 1400-1600 cm⁻¹ region. libretexts.org Aliphatic C-H stretching from the propanal side chain will be visible in the 2850-2960 cm⁻¹ range. libretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| ~3050 | C-H Stretch | Aromatic | Medium |
| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium-Strong |
| 2880 & 2720 | C-H Stretch | Aldehyde (CHO) | Medium (often two bands) |
| 1720-1740 | C=O Stretch | Aldehyde | Strong, Sharp |
| 1400-1600 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1230-1250 | C-O-C Stretch | Aryl Ether (Xanthene) | Strong |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While the previously mentioned techniques provide data on connectivity and functional groups, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique is performed on a single crystal of the compound. Although obtaining a crystal of this compound itself may present challenges, the analysis of its crystalline derivatives is a common and powerful strategy. researchgate.net
By diffracting X-rays off the electron clouds of the atoms in the crystal lattice, a precise map of atomic positions can be generated. This analysis confirms the molecular structure and provides exact bond lengths, bond angles, and torsional angles. nih.gov For xanthene derivatives, crystallography reveals the conformation of the tricyclic system, which is typically a non-planar, butterfly-like shape. nih.govresearchgate.net It also defines the orientation of the substituent at the C9 position relative to the xanthene core. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing and influence the material's bulk properties. acs.org
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. youtube.com For synthetic compounds like this compound, these methods are vital for both the isolation of the pure product from the reaction mixture and for the assessment of its purity.
Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of product purity. A small spot of the reaction mixture is placed on a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The separation is based on the differential partitioning of the components between the stationary phase (silica) and the mobile phase (solvent). youtube.com A pure compound will ideally appear as a single spot on the developed plate. youtube.com
High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative technique. It uses high pressure to pass the solvent through a column packed with a stationary phase, providing much higher resolution and separation efficiency than TLC. By using a detector (e.g., UV-Vis), the purity of the this compound sample can be quantified by integrating the area of its corresponding peak in the chromatogram. A single, sharp peak is indicative of a high-purity sample. HPLC is also a powerful tool for the preparative isolation of the pure compound. youtube.com
Applications of 9h Xanthene 9 Propanal As a Synthetic Intermediate and Chemical Probe
Utility in the Construction of Complex Xanthene-Based Molecules
9H-Xanthene-9-propanal is a strategic building block for the synthesis of more elaborate molecules centered on the xanthene framework. The xanthene structure itself is a privileged scaffold, forming the core of many bioactive compounds and functional dyes. nih.govresearchgate.net The true synthetic utility of this compound lies in the aldehyde group of its propanal side chain. This group provides a reactive site for carbon-carbon and carbon-nitrogen bond-forming reactions, allowing chemists to extend and diversify the molecular structure.
Key research findings indicate that the aldehyde is amenable to a variety of standard organic reactions. These transformations enable the incorporation of new functional groups and the construction of larger, more complex molecular architectures with potential applications in materials science and pharmacology.
Table 1: Key Synthetic Reactions Involving this compound
| Reaction Type | Reagent Class | Resulting Structure | Significance |
|---|---|---|---|
| Reductive Amination | Primary/Secondary Amines | Substituted Amines | Introduces nitrogen-containing functionalities, crucial for biological activity. |
| Wittig Reaction | Phosphonium Ylides | Alkenes | Extends the carbon chain and introduces double bonds for further functionalization. |
| Aldol Condensation | Ketones/Aldehydes | α,β-Unsaturated Carbonyls | Forms new carbon-carbon bonds, leading to more complex carbon skeletons. |
| Grignard Reaction | Grignard Reagents (R-MgX) | Secondary Alcohols | Adds alkyl or aryl groups, increasing molecular complexity and lipophilicity. |
The ability to use these reliable and well-understood reactions makes this compound a dependable intermediate for creating novel xanthene derivatives with tailored properties.
Role as a Precursor in Scaffold Diversity Generation for Chemical Synthesis
In modern chemical synthesis, particularly for drug discovery, generating libraries of structurally diverse compounds from a common core is a powerful strategy. nih.gov this compound is an ideal precursor for such diversity-oriented synthesis. researchgate.net The xanthene core acts as the central scaffold, while the reactive propanal group serves as a gateway for introducing a wide array of chemical appendages.
By employing combinatorial chemistry principles, a single starting material like this compound can give rise to a large library of distinct molecules. For example, reacting it with a collection of different amines, hydrazines, or hydroxylamines can rapidly produce a diverse set of derivatives. This approach allows for the efficient exploration of the chemical space around the xanthene scaffold to identify compounds with desired biological or material properties. researchgate.net
Table 2: Generating Scaffold Diversity from this compound
| Reactant Library | Reaction Type | Resulting Compound Library | Purpose of Diversity |
|---|---|---|---|
| Various Amines | Reductive Amination | Library of diverse N-substituted xanthene propanamines | Exploring structure-activity relationships for receptor binding. |
| Various Phosphonium Ylides | Wittig Reaction | Library of diverse alkene-containing xanthenes | Tuning photophysical properties or metabolic stability. |
This capacity to serve as a starting point for generating molecular diversity makes this compound a valuable tool in high-throughput screening and the discovery of new lead compounds. nih.govresearchgate.net
Employment in the Development of Chemical Probes and Analytical Tags
The inherent photophysical potential of the xanthene ring system makes it a frequent choice for the core of fluorescent dyes. researchgate.netontosight.ai this compound serves as a key precursor in the creation of specialized chemical probes and analytical tags. Chemical probes are essential tools for studying biological processes, while analytical tags are used to label and detect molecules of interest. nih.govnih.gov
The aldehyde functionality of this compound is a convenient attachment point for conjugating the xanthene moiety to other molecules, such as proteins, peptides, or nucleic acids. This reaction, typically a reductive amination to form a stable amine linkage, effectively "tags" the target molecule with a fluorescent reporter.
Furthermore, the structure can be modified to create "turn-on" fluorescent probes. In these systems, the probe is initially non-fluorescent (quenched). A specific chemical reaction with an analyte of interest, often involving the aldehyde group, can trigger a conformational or electronic change that restores fluorescence, allowing for the sensitive detection of the target analyte.
Table 3: Applications in Chemical Probe and Tag Development
| Application | Design Strategy | Target Molecule/Analyte |
|---|---|---|
| Fluorescent Labeling | Conjugation via the aldehyde to an amine on a biomolecule. | Proteins, Antibodies, DNA |
| "Turn-On" Ion Sensing | Synthesis of a derivative where ion binding unquenches fluorescence. | Metal ions (e.g., Zn²⁺, Cu²⁺) |
| Enzyme Activity Probes | Design of a substrate where enzymatic cleavage of a group releases a fluorescent xanthene. | Specific proteases or other enzymes |
The versatility of this compound as a building block for these sophisticated analytical tools underscores its importance in the fields of chemical biology and diagnostics. nih.gov
Future Perspectives and Emerging Research Avenues for 9h Xanthene 9 Propanal
Development of Novel and Sustainable Synthetic Methodologies for 9-Propanal Derivatives
The synthesis of 9-substituted xanthene derivatives has been an area of intense research, with a growing emphasis on environmentally benign methods. nih.govjournaljpri.comajchem-a.com Future efforts in the synthesis of 9H-Xanthene-9-propanal and its derivatives are expected to pivot towards greener and more efficient protocols.
One promising approach is the utilization of ultrasound-assisted synthesis. nih.gov Sonochemical methods have been shown to accelerate reaction rates, improve yields, and often require milder conditions compared to conventional heating. nih.gov For instance, the synthesis of various xanthene derivatives has been successfully achieved using ultrasound irradiation in conjunction with eco-friendly catalysts like ZrCl₄ and Zn(OAc)₂. nih.gov The application of this technique to the synthesis of this compound could potentially involve the condensation of a suitable xanthene precursor with a propanal equivalent under ultrasonic irradiation.
Another key area of development is the use of novel and reusable catalysts. rsc.orgscielo.org.mx Recent studies have demonstrated the efficacy of magnetic nanoparticles, such as Fe₃O₄, as catalysts for the synthesis of xanthene derivatives in water, allowing for easy recovery and reuse of the catalyst. rsc.org Similarly, the use of bio-based catalysts, like sulfonated fructose, in solvent-free conditions presents a highly sustainable alternative. journaljpri.com The development of such catalytic systems for the specific synthesis of this compound would be a significant step forward.
The following table summarizes some green synthetic methodologies that could be adapted for the synthesis of this compound derivatives:
| Catalyst System | Solvent | Energy Source | Key Advantages |
| ZrCl₄ | Ethanol | Ultrasound | High yields, short reaction times |
| Zn(OAc)₂ | Ethanol | Ultrasound | Good to excellent yields, environmentally friendly |
| Fe₃O₄ nanoparticles | Water | Conventional Heating | Reusable catalyst, green solvent |
| Sulfonated fructose | Solvent-free | Conventional Heating | Bio-based catalyst, sustainable |
| Formic Acid | Solvent-free | Conventional Heating | Bio-based, readily available catalyst |
Exploration of Unconventional Reaction Pathways and Catalytic Systems
The aldehyde functionality in this compound opens the door to a plethora of chemical transformations. Future research will likely focus on exploring unconventional reaction pathways to access novel molecular architectures.
One such avenue is the use of photoredox catalysis. This technique utilizes visible light to initiate redox reactions, offering a mild and selective method for bond formation. The xanthene core itself can act as a photosensitizer in certain contexts, and the development of photocatalytic methods for the functionalization of the propanal side chain could lead to new and interesting derivatives. For example, the α-C-H functionalization of the aldehyde could be achieved using photoredox catalysis to introduce various substituents.
Furthermore, the xanthene scaffold can be incorporated into coordination cages that can act as nanoreactors, catalyzing reactions on guest molecules. rsc.org Research into designing coordination cages that can encapsulate this compound and facilitate specific transformations on the aldehyde group in a highly controlled manner is a fascinating prospect. Such systems could enable reactions with high selectivity and efficiency that are difficult to achieve using traditional methods. rsc.org
Advanced Mechanistic Insights through In Situ Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones. In situ spectroscopic techniques are powerful tools for probing reaction intermediates and transition states in real-time.
While direct in situ spectroscopic studies on this compound are yet to be reported, techniques like in situ FTIR and Raman spectroscopy could be employed to monitor the formation of key intermediates during its synthesis. For instance, in a Grignard-type reaction to introduce the propanal side chain, in situ spectroscopy could help elucidate the nature of the organomagnesium species involved and the kinetics of the reaction. nih.govyoutube.com
Advanced techniques like X-ray absorption spectroscopy (XAS) could provide detailed information about the electronic structure and coordination environment of metal catalysts used in the synthesis of xanthene derivatives. nih.gov Applying these techniques to study the interaction of catalysts with the xanthene core and the propanal moiety would offer invaluable mechanistic insights.
Computational Design and Prediction of Novel this compound Transformations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.govnih.gov DFT calculations can be used to predict the reactivity of this compound, explore potential reaction pathways, and design novel transformations.
For example, DFT studies could be employed to investigate the reaction mechanism of the cyclization of precursors to form the xanthene scaffold of this compound. nih.gov Such studies can help in understanding the role of catalysts and reaction conditions in determining the efficiency and selectivity of the synthesis.
Furthermore, computational screening of potential catalysts for specific transformations of the propanal group could accelerate the discovery of new and improved synthetic methods. By calculating reaction barriers and predicting product distributions, DFT can guide experimental efforts towards the most promising catalytic systems. The electronic properties of this compound, such as its HOMO and LUMO energy levels, can also be calculated to predict its behavior in various chemical reactions and its potential applications in materials science. nih.gov
The following table illustrates the potential applications of computational chemistry in the study of this compound:
| Computational Method | Application | Potential Outcome |
| Density Functional Theory (DFT) | Mechanistic studies of synthesis | Understanding of reaction pathways and catalyst role |
| DFT | Prediction of reactivity | Identification of reactive sites and potential transformations |
| Virtual Screening | Catalyst discovery | Design of efficient and selective catalysts |
| Molecular Dynamics (MD) | Study of interactions in solution | Understanding solvent effects and aggregation |
Expanding the Scope of this compound as a Privileged Scaffold in Organic Synthesis
The xanthene framework is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govmdpi.comnih.gov The aldehyde group in this compound provides a versatile handle for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science.
Future research will undoubtedly focus on leveraging the reactivity of the propanal group to construct libraries of novel xanthene-based compounds. For instance, the aldehyde can be readily converted into other functional groups such as carboxylic acids, alcohols, amines, and various heterocyclic systems through well-established synthetic transformations. These derivatives can then be screened for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govacs.org
Moreover, the unique photophysical properties of the xanthene core make it an attractive component for the development of fluorescent probes and sensors. eurekaselect.com The propanal group can be used to attach specific recognition moieties, leading to sensors that can selectively detect metal ions, anions, or biologically important molecules. The development of such sensors based on the this compound scaffold is a promising area for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
